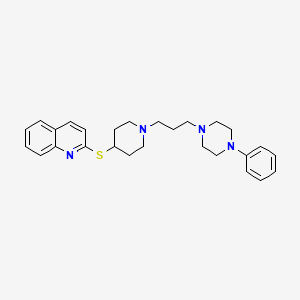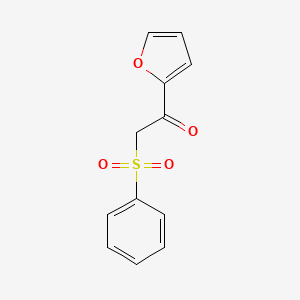
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is an organic compound with the molecular formula C14H9Cl3O3. It is a derivative of carbonate, featuring two chlorophenyl groups attached to a central carbonate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate typically involves the reaction of 2-chlorophenol with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with another equivalent of 2-chlorophenol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling phosgene. The process involves:
Continuous flow of reactants: 2-chlorophenol and phosgene
Temperature control: Maintaining optimal reaction temperature
Efficient mixing: Ensuring thorough mixing of reactants
化学反応の分析
Types of Reactions
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Hydrolysis: Reaction with water to yield 2-chlorophenol and carbon dioxide.
Oxidation and reduction: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
2-Chlorophenol: Formed from hydrolysis
科学的研究の応用
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate involves its reactivity towards nucleophiles. The carbonate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a carbonylating agent, transferring the carbonate group to nucleophiles.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-2-(2-chlorophenyl)acetate
- 2-Chlorophenyl methyl sulfone
- Thiazole derivatives
Uniqueness
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is unique due to its dual chlorophenyl groups attached to a carbonate moiety, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis and industrial applications.
特性
分子式 |
C14H9Cl3O3 |
|---|---|
分子量 |
331.6 g/mol |
IUPAC名 |
[chloro-(2-chlorophenyl)methyl] (2-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-6-2-1-5-9(10)13(17)20-14(18)19-12-8-4-3-7-11(12)16/h1-8,13H |
InChIキー |
NBFIVZDQLDUXMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(OC(=O)OC2=CC=CC=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



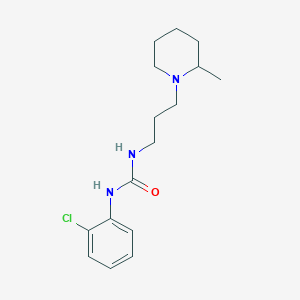
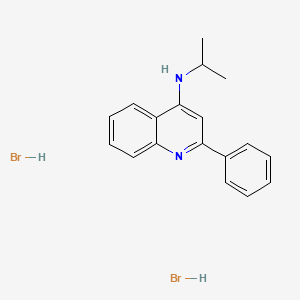
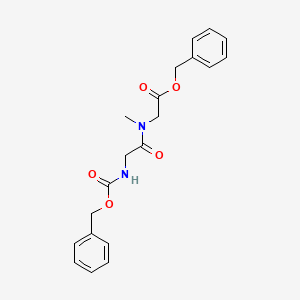
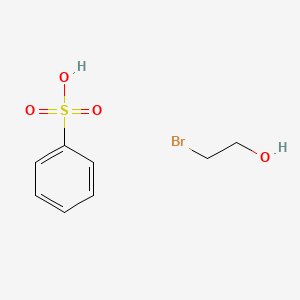
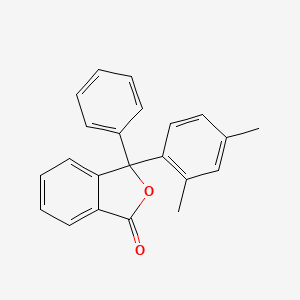


![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
